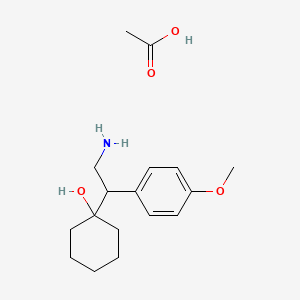

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hoac salt

CAS No.: 839705-03-2

Cat. No.: VC8019902

Molecular Formula: C17H27NO4

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 839705-03-2 |

|---|---|

| Molecular Formula | C17H27NO4 |

| Molecular Weight | 309.4 g/mol |

| IUPAC Name | acetic acid;1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

| Standard InChI | InChI=1S/C15H23NO2.C2H4O2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;1-2(3)4/h5-8,14,17H,2-4,9-11,16H2,1H3;1H3,(H,3,4) |

| Standard InChI Key | PZZVOHPSNLLPGX-UHFFFAOYSA-N |

| SMILES | CC(=O)O.COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |

| Canonical SMILES | CC(=O)O.COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Composition

The IUPAC name of this compound is acetic acid;1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol, reflecting its dual-component structure comprising a cyclohexanol backbone substituted with a 2-amino-1-(4-methoxyphenyl)ethyl group and an acetate counterion . Its molecular formula corresponds to a monoisotopic mass of 309.194008 Da . The compound exists as a white to yellow solid under standard conditions and is typically stored at 2–8°C to ensure stability.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 309.4 g/mol | |

| CAS Number | 839705-03-2 | |

| SMILES Notation | CC(=O)O.COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O | |

| InChI Key | PZZVOHPSNLLPGX-UHFFFAOYSA-N |

Structural Features

The compound’s structure includes a cyclohexanol ring substituted at the 1-position with a 2-amino-1-(4-methoxyphenyl)ethyl group. The acetate salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological studies. Stereochemical analysis reveals one defined stereocenter, though the specific configuration (R/S) remains unspecified in available literature .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves the hydrogenation of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol using Raney nickel as a catalyst and sodium borohydride as a reducing agent. This reaction proceeds in a solvent medium (e.g., methanol or ethanol), followed by filtration and concentration under reduced pressure to yield the crude product. Subsequent purification via recrystallization or chromatography produces the acetate salt form.

Analytical Characterization

Quality control employs techniques such as:

-

High-Performance Liquid Chromatography (HPLC) for purity assessment.

-

Nuclear Magnetic Resonance (NMR) spectroscopy ( and ) to confirm structural integrity.

-

Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns .

Pharmacological Applications and Mechanism of Action

Role as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI)

As a metabolite of venlafaxine, this compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to presynaptic transporters, thereby increasing synaptic concentrations of these neurotransmitters . Elevated 5-HT and NE levels correlate with improved mood states, making it a candidate for depression and anxiety research . Notably, it also exhibits weak dopamine reuptake inhibition, potentially enhancing motivation and focus in preclinical models .

Cortisol Modulation

Emerging evidence suggests secondary activity in reducing cortisol synthesis, possibly through indirect modulation of hypothalamic-pituitary-adrenal (HPA) axis activity . This effect positions the compound as a target for stress-related disorder research.

Research Applications

Neuropharmacology

-

Depression Models: Rodent studies demonstrate dose-dependent reductions in immobility time during forced swim tests, indicative of antidepressant-like effects .

-

Anxiety Studies: Elevated plus-maze assays show increased open-arm exploration, suggesting anxiolytic potential .

Metabolic Studies

As a venlafaxine metabolite, it serves as a biomarker in pharmacokinetic studies to assess drug metabolism rates and interindividual variability .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume